molecular formula C18H14F3NO2 B1673484 Flurtamone CAS No. 96525-23-4

Flurtamone

Cat. No.: B1673484
CAS No.: 96525-23-4
M. Wt: 333.3 g/mol
InChI Key: NYRMIJKDBAQCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurtamone is a pre- and post-emergence herbicide used for the control of broadleaved and grass weeds in soybeans, cotton, peas, groundnuts, and sunflower cultivation at the pre-plant stage . Its mode of action involves blocking carotenoid biosynthesis in weeds by inhibiting phytoene desaturase .


Synthesis Analysis

This compound is a chiral herbicide, and its enantioseparation and trace determination have been studied using ultra-high-performance liquid chromatography tandem triple quadrupole mass spectrometry (UHPLC-MS/MS) . The absolute configuration was first confirmed by the specific rotation and electron circular dichrometry (ECD) .


Molecular Structure Analysis

The molecular formula of this compound is C18H14F3NO2 . More details about its molecular structure can be found in the referenced material .


Chemical Reactions Analysis

This compound is extensively metabolized by phase I reactions (hydroxylation, methylation, ring hydrolysis) and phase II reactions (conjugations) . Only very small amounts of the unchanged parent compound were recovered, except in the feces of high dose group animals .


Physical and Chemical Properties Analysis

This compound has a low aqueous solubility and low volatility . Based on its chemical properties, it is not expected to leach to groundwater . It is not normally persistent in soil or water-sediment systems .

Scientific Research Applications

Pesticide Risk Assessment

Absorption, Translocation, and Metabolism

Research into the absorption, translocation, and metabolism of Flurtamone in various species has provided insights into its biological behavior and potential environmental impact. One study examined the basis of peanut tolerance to this compound, focusing on the absorption, translocation, and metabolism of 14C-Flurtamone in peanuts. This study found that approximately 40% of the absorbed 14C-Flurtamone was in the leaves 6 hours after treatment, with significant metabolism to polar products observed. The research provided valuable information on how this compound is processed within plant systems, which is crucial for understanding its environmental fate and potential impacts on non-target organisms (Vencill, 2004).

Plasmonics in Biology and Fluorescence Enhancement

While not directly related to this compound, studies on plasmonics and fluorescence enhancement have broader implications for scientific research applications, including potentially enhancing the detection of chemical residues. Plasmon-controlled fluorescence (PCF) technology, which combines fluorescence, plasmonics, and nanofabrication, offers novel phenomena and potential applications in bioanalysis, medical diagnostics, drug discovery, and genomics. Surface plasmons, coupled with fluorophores, can fundamentally change and increase the capabilities of fluorescence technology, which could be applicable in the detection of this compound residues in environmental and biological samples (Lakowicz, 2006).

Mechanism of Action

Target of Action

Flurtamone primarily targets the enzyme Phytoene Desaturase (PD) . PD is a membrane-bound enzyme in the carotenogenic pathway that catalyzes the hydrogen abstraction step at the first C40 precursor of β-carotene . This enzyme plays a crucial role in the biosynthesis of carotenoids, which are essential pigments in plants.

Mode of Action

This compound acts as a bleaching herbicide . It inhibits the activity of Phytoene Desaturase, thereby disrupting the carotenogenic pathway . This disruption prevents the synthesis of carotenoids, leading to the bleaching of the plant tissues.

Biochemical Pathways

By inhibiting Phytoene Desaturase, this compound affects the carotenogenic pathway . Carotenoids are vital for photosynthesis as they absorb light energy and protect the chlorophyll from photo-damage. When this compound inhibits the synthesis of carotenoids, it leads to the bleaching of plant tissues and eventually the death of the plant.

Pharmacokinetics

This compound has a low aqueous solubility and low volatility .

Result of Action

The primary result of this compound’s action is the control of broad-leaved weeds and grasses . By inhibiting the synthesis of carotenoids, this compound causes the bleaching of plant tissues, leading to the death of the plant. This makes it an effective herbicide for controlling unwanted vegetation.

Action Environment

This compound is used as a pre-emergence or post-emergence herbicide . It is typically applied pre-planting and soil-incorporated to control broad-leaved and some grasses . The efficacy of this compound is influenced by environmental factors such as soil type, temperature, and moisture levels.

Safety and Hazards

Flurtamone has been classified as having acute toxicity, both orally (Category 4, H302) and dermally (Category 3, H311) . It also poses a long-term aquatic hazard (Category 1, H410) . Precautionary measures include avoiding release to the environment and wearing protective clothing .

Biochemical Analysis

Biochemical Properties

Flurtamone plays a crucial role in biochemical reactions by inhibiting the synthesis of carotenoids, which are essential pigments in plants. This inhibition disrupts the photosynthetic process, leading to the death of the plant. This compound interacts with various enzymes and proteins involved in the carotenoid biosynthesis pathway. Specifically, it inhibits the enzyme phytoene desaturase, which is responsible for the desaturation of phytoene to produce carotenoids. This interaction prevents the formation of carotenoids, leading to the accumulation of phytoene and the subsequent death of the plant .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it disrupts the photosynthetic process by inhibiting carotenoid synthesis. This leads to a reduction in chlorophyll content and impairs the plant’s ability to capture light energy, ultimately causing cell death. Additionally, this compound influences cell signaling pathways by affecting the expression of genes involved in stress responses and metabolic processes. It has been observed to alter the expression of genes related to oxidative stress, leading to an increase in reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme phytoene desaturase, inhibiting its activity. This inhibition prevents the conversion of phytoene to carotenoids, leading to the accumulation of phytoene and the disruption of the carotenoid biosynthesis pathway. This compound’s binding to phytoene desaturase is highly specific, and it acts as a competitive inhibitor, competing with the natural substrate for the enzyme’s active site. This binding interaction is crucial for this compound’s herbicidal activity, as it effectively blocks the production of carotenoids, essential for photosynthesis and plant survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to the accumulation of phytoene and other intermediates in the carotenoid biosynthesis pathway, resulting in long-term cellular damage and impaired photosynthetic activity. These temporal effects highlight the importance of considering the duration of exposure when assessing the impact of this compound on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular function and overall health. At higher doses, it can cause toxic effects and adverse reactions. Studies in animal models have shown that high doses of this compound can lead to liver and kidney damage, as well as alterations in metabolic processes. These dosage effects highlight the importance of determining the appropriate dosage levels to minimize potential toxic effects while maintaining the herbicidal efficacy of this compound .

Metabolic Pathways

This compound is involved in the carotenoid biosynthesis pathway, where it inhibits the enzyme phytoene desaturase. This inhibition disrupts the conversion of phytoene to carotenoids, leading to the accumulation of phytoene and the subsequent death of the plant. This compound’s interaction with phytoene desaturase is highly specific, and it acts as a competitive inhibitor, competing with the natural substrate for the enzyme’s active site. This interaction is crucial for this compound’s herbicidal activity, as it effectively blocks the production of carotenoids, essential for photosynthesis and plant survival .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots, where it exerts its herbicidal activity. This compound interacts with transporters and binding proteins that facilitate its movement within the plant. Additionally, this compound’s localization and accumulation in specific tissues and compartments play a crucial role in its herbicidal efficacy. Studies have shown that this compound accumulates in the chloroplasts, where it inhibits carotenoid synthesis and disrupts the photosynthetic process .

Subcellular Localization

The subcellular localization of this compound is primarily in the chloroplasts, where it exerts its herbicidal activity. This compound’s targeting to the chloroplasts is facilitated by specific targeting signals and post-translational modifications that direct it to this organelle. Once in the chloroplasts, this compound inhibits the enzyme phytoene desaturase, preventing the synthesis of carotenoids and disrupting the photosynthetic process. This subcellular localization is crucial for this compound’s herbicidal activity, as it ensures that the compound reaches its target site and effectively inhibits carotenoid synthesis .

Properties

IUPAC Name

5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]furan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c1-22-17-14(12-8-5-9-13(10-12)18(19,20)21)15(23)16(24-17)11-6-3-2-4-7-11/h2-10,16,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRMIJKDBAQCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058228
Record name Flurtamone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96525-23-4
Record name Flurtamone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96525-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurtamone [ISO:ANSI:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096525234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurtamone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3(2H)-Furanone, 5-(methylamino)-2-phenyl-4-[3-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURTAMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2379SGQ8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC1=C(c2cccc(C(F)(F)F)c2)C(=O)C(c2ccccc2)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In this example, 2.5 ml of aqueous 2N hydrochloric acid was added at room temperature to a stirred slurry containing 10 g of 2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran in 60 ml of aqueous 40 wt % methyl amine followed by the addition of 50 ml of methanol. The resulting suspension was heated to reflux and refluxed for about 24 hours and then allowed to cool and stand at room temperature for about 2 days. The mixture was then added to a dilute acid solution containing 58 ml of aqueous 12N hydrochloric acid in 300 ml of water and then extracted twice with methylene chloride. The methylene chloride extracts were combined and successively washed once with water, once with saturated aqueous sodium bicarbonate and once with saturated aqueous sodium chloride. The washed solution was dried over magnesium sulfate and evaporated under vacuum affording 9.7 g of the title compound as a pale yellow foam (yield=93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods III

Procedure details

In this example, 2 g of methylammonium chloride was added at room temperature to a stirred slurry containing 10 g of 2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran in 60 ml of aqueous 40 wt % methyl amine followed by the addition of 50 ml of methanol. The resulting suspension was heated to reflux and refluxed overnight (about 15--18 hours). The mixture was cooled to room temperature and added to a dilute acid solution containing 58 ml of aqueous 12N hydrochloric acid in 300 ml of water. This mixture was extracted twice with methylene chloride. The methylene chloride extracts were combined and successively washed once with water, once with saturated aqueous sodium bicarbonate and once with saturated aqueous sodium chloride. The washed solution was dried over magnesium sulfate and evaporated under vacuum affording 9.2 g of the title compound as a pale yellow foam (yield=88%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
88%

Synthesis routes and methods IV

Procedure details

In this example, a mixture containing 0.5 g of 2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran ("dihydrofuran starting material") and 25 ml of aqueous 40 wt. % methylamine in 10 ml of methanol was refluxed for 18 hours. The mixture was analyzed by thin-layer chromatography for the dihydrofuran starting material. Another 10 ml of aqueous 40 wt. % methylamine was added and the mixture refluxed for about four hours. The mixture was cooled, poured into 100 ml of water and extracted several times with ethyl ether. The organic extracts were dried over magnesium sulfate, concentrated in vacuo and chromatographed using 3% tetrahydrofuran/chloroform as eluent to yield 0.36 g of the title compound.
Name
2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

In this example about 1 g of solid sodium hydroxide in 4.0 ml of water was added to a mixture of 3 g of 2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran in 50 ml of methylene chloride at room temperature followed by the addition of 1.19 g of dimethyl sulfate and 0.21 g of benzyltriethyl ammonium chloride. The resulting two-phase mixture was stirred at room temperature for about two hours and then washed three times with water, dried over magnesium sulfate and then concentrated by evaporation under vacuum. The residue was then purified by chromatography over silica gel eluting with mixtures of tetrahydrofuran and chloroform affording the title compound.
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
1.19 g
Type
reactant
Reaction Step Four
Quantity
0.21 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flurtamone
Reactant of Route 2
Flurtamone
Reactant of Route 3
Flurtamone
Reactant of Route 4
Flurtamone
Reactant of Route 5
Flurtamone
Reactant of Route 6
Flurtamone
Customer
Q & A

Q1: What is the primary target of Flurtamone and how does it exert its herbicidal effect?

A1: this compound targets phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. [, , , ] By inhibiting PDS, this compound disrupts the production of colored carotenoids, leading to the accumulation of phytoene, a precursor of carotenoids. [, ] This disruption ultimately results in the bleaching of plants due to the lack of protective carotenoids, which are essential for photosynthesis. [, ]

Q2: Are there differences in the biological activity of this compound enantiomers?

A3: Yes, research has shown that the R-enantiomer of this compound exhibits significantly higher herbicidal activity compared to the S-enantiomer and the racemic mixture. [] The R-enantiomer's contribution to the overall herbicidal activity was found to be dominant, ranging from 86.3% to 97.3%. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C19H16F3NO2 and a molecular weight of 347.33 g/mol.

Q4: Is there information available on the spectroscopic data of this compound?

A5: While the provided research abstracts don't detail specific spectroscopic data for this compound, techniques like NMR and mass spectrometry are commonly employed for structural elucidation and identification of this compound and its metabolites. [, , , ]

Q5: How does this compound behave under various environmental conditions?

A6: Studies have examined this compound's dissipation in different soil types, demonstrating its persistence and potential impact on the environment. [, , ] Factors like soil type, previous exposure to this compound, and microbial activity influence its degradation rate. [, ]

Q6: Are there specific formulations designed to enhance this compound's stability or efficacy?

A7: Researchers have explored clay-surfactant systems for creating slow-release formulations of this compound. [] These formulations aim to improve the herbicide's bioactivity and control its release, potentially enhancing its efficacy and reducing environmental impact. []

Q7: Does this compound possess any catalytic properties?

A7: this compound is primarily recognized for its herbicidal activity, which stems from its inhibitory action on PDS. The provided research doesn't suggest any catalytic properties associated with this compound.

Q8: Have computational methods been employed to study this compound?

A9: Yes, molecular docking studies have provided insights into this compound's interaction with PDS. [] These studies highlighted the role of specific amino acid residues in the binding of this compound enantiomers to the enzyme's active site. []

Q9: What do quantitative structure-activity relationship (QSAR) studies reveal about this compound?

A10: QSAR analyses, utilizing a set of this compound derivatives, identified lipophilicity (π) and a specific steric parameter (B2) of substituents as key factors influencing the inhibitory activity against PDS. [] This information aids in understanding how structural modifications impact this compound's potency.

Q10: How do structural modifications affect this compound's activity?

A11: Research on this compound analogs revealed that meta-substituted 4-phenyl derivatives displayed significant inhibitory activity. [] The presence of a phenyl or para-fluorophenyl group at position 2 of the furanone ring proved advantageous. [] Additionally, varying the alkyl substituents of the 5-amino group influenced activity, with the ethyl derivative showing the highest potency. []

Q11: What is the environmental fate of this compound?

A13: this compound exhibits persistence in different soil types. [, , ] Its dissipation rate varies depending on factors like soil type, previous this compound exposure, and microbial activity. [, ] Studies have shown initial rapid degradation followed by a gradual slowdown over time. [] Understanding its degradation pathway is crucial for assessing its long-term environmental impact.

Q12: How does this compound behave in different media in terms of dissolution and solubility?

A14: While the abstracts don't provide detailed data on dissolution and solubility, research on this compound formulations using clay-surfactant systems suggests efforts to modulate its release profile. [] It can be inferred that controlling this compound's dissolution rate is essential for its efficacy and environmental fate.

Q13: Are there alternative herbicides with similar modes of action to this compound?

A15: Yes, other herbicides target the carotenoid biosynthesis pathway, albeit at different steps. Examples include norflurazon, fluridone, and diflufenican. [] These herbicides also disrupt carotenoid production, leading to bleaching in susceptible plants.

Q14: Has resistance to this compound been observed in weed species?

A16: While specific information on this compound resistance isn't detailed in the abstracts, research on related bleaching herbicides, like norflurazon, highlights the potential for resistance development in weed populations. [] Understanding the mechanisms of resistance to these herbicides is crucial for developing effective weed management strategies.

Q15: Is there cross-resistance between this compound and other herbicides?

A17: Research suggests that cross-resistance can occur between herbicides targeting the same pathway. A study using a Chlamydomonas mutant with a modified phytoene desaturase gene displayed tolerance to multiple bleaching herbicides, including fluridone, This compound, and diflufenican. [] This finding emphasizes the need for diverse herbicide application strategies to combat resistance development.

Q16: Can you elaborate on the resistance mechanisms observed against herbicides like this compound that target phytoene desaturase?

A18: One of the key resistance mechanisms against PDS-inhibiting herbicides involves mutations in the PDS enzyme itself. [] These mutations can alter the herbicide binding site, reducing its affinity and effectiveness. [] For example, a study identified a mutation in the pds gene of a Synechocystis mutant that conferred resistance to norflurazon, also exhibiting slight cross-resistance to this compound. [] This mutation modified a specific arginine residue, highlighting its importance in herbicide binding. []

Q17: What are the implications of non-target site resistance (NTSR) for herbicides like this compound?

A19: NTSR presents a significant challenge for weed management as it can confer resistance to multiple herbicides with different modes of action. [, ] While the provided research primarily focuses on target-site resistance, studies on related herbicides highlight the increasing prevalence of NTSR in weed populations, including those resistant to ACCase and ALS inhibitors. [, , ] This finding underscores the need for comprehensive resistance management strategies that encompass both target-site and NTSR mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.